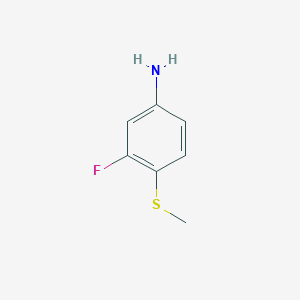

3-Fluoro-4-(methylthio)aniline

Description

BenchChem offers high-quality 3-Fluoro-4-(methylthio)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylthio)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline

Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), a key building block in modern medicinal chemistry and organic synthesis. We will explore its fundamental physical and chemical properties, expected analytical characteristics, potential synthetic pathways, and critical safety considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize fluorinated aromatic amines as strategic intermediates. The incorporation of both a fluorine atom and a methylthio group imparts unique electronic and steric properties, making this molecule a valuable scaffold for developing novel therapeutic agents and functional materials.

Core Molecular Identity and Physical Characteristics

3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative. The strategic placement of a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 4-position relative to the amino group creates a distinct electronic profile. The fluorine atom acts as a weak electron-withdrawing group via induction, while the amino and methylthio groups are electron-donating through resonance. This interplay is crucial for modulating the reactivity of the aromatic ring and the basicity of the amine.

Caption: Molecular Structure of 3-Fluoro-4-(methylthio)aniline.

| Property | Value | Source(s) |

| CAS Number | 20901-69-3 | [1][2] |

| Molecular Formula | C₇H₈FNS | [1][2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Purity (Typical) | ≥97% | [1][2] |

| Physical Form | Data not available; isomers exist as solids or liquids. | [3][4] |

| Boiling Point | Data not available. | [2] |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) with limited water miscibility. | [3] |

Spectroscopic Profile and Analytical Considerations

While specific spectra for 3-Fluoro-4-(methylthio)aniline are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These analytical methods are essential for confirming the identity and purity of the material during synthesis and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region: The three aromatic protons will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling. The proton ortho to the fluorine will exhibit the largest coupling constant to ¹⁹F.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.

-

Methyl Protons (-SCH₃): A sharp singlet, typically around 2.4-2.5 ppm, integrating to three protons. This peak is a clear diagnostic marker for the methylthio group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

The spectrum will show seven distinct carbon signals.

-

The carbons attached to the electronegative F, N, and S atoms will be shifted downfield.

-

The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant (¹JCF), which is a definitive indicator of fluorination. Other aromatic carbons will also show smaller C-F couplings.

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):

-

This is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom, which will be split into a multiplet by the neighboring aromatic protons.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is expected in the 1100-1300 cm⁻¹ region.

-

Synthesis, Reactivity, and Applications

Synthetic Strategy

3-Fluoro-4-(methylthio)aniline is not a naturally occurring compound and must be prepared via multi-step organic synthesis. A plausible and common strategy in medicinal chemistry involves a two-step sequence starting from a readily available nitroaromatic precursor. This approach leverages established, high-yielding reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): Introduction of the methylthio group by reacting a suitable precursor like 1,2-difluoro-4-nitrobenzene with a sulfur nucleophile such as sodium thiomethoxide (NaSMe). The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms.

-

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in ammonium chloride solution).[5][6]

Caption: Plausible two-step synthetic workflow for 3-Fluoro-4-(methylthio)aniline.

Representative Experimental Protocol: Nitro Group Reduction

The following protocol is a representative example for the reduction of an aromatic nitro group to an aniline, adapted from established procedures for similar substrates.[6]

Objective: To reduce 2-Fluoro-1-nitro-4-(methylthio)benzene to 3-Fluoro-4-(methylthio)aniline.

Materials:

-

2-Fluoro-1-nitro-4-(methylthio)benzene (1 equivalent)

-

Iron powder (3-5 equivalents)

-

Ammonium chloride (NH₄Cl) (0.2-0.5 equivalents)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Charge the flask with the nitro-intermediate, ethanol, and water (typically in a 4:1 to 5:1 ratio).

-

Add iron powder and ammonium chloride to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

-

Combine the filtrates and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product as necessary, typically via flash column chromatography.

Core Applications in Drug Development

The true value of 3-Fluoro-4-(methylthio)aniline lies in its role as a versatile synthetic intermediate.[7]

-

Scaffold for Active Pharmaceutical Ingredients (APIs): Aniline derivatives are foundational structures in a vast number of pharmaceuticals.[8] This compound provides a pre-functionalized ring that can be elaborated into more complex target molecules.

-

Modulation of Pharmacokinetic Properties: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[9] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve binding affinity to target proteins by participating in favorable electrostatic interactions.[7]

-

Building Block for Kinase Inhibitors: Many kinase inhibitors, particularly those used in oncology, feature substituted aniline cores. The specific substitution pattern of this molecule can be leveraged to achieve desired potency and selectivity.

Safety, Handling, and Storage

No specific safety data sheet is available for 3-Fluoro-4-(methylthio)aniline. Therefore, a conservative approach must be taken, treating it with the same precautions as structurally related hazardous compounds like 3-fluoroaniline and other substituted anilines.[10][11]

-

Hazard Classification (Anticipated):

-

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Avoid breathing dust, fumes, gas, mist, or vapors.[10]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

-

Conclusion

3-Fluoro-4-(methylthio)aniline is a specialized chemical intermediate whose value is derived from its unique trifunctional structure. The combination of a reactive amine handle, a metabolically robust fluorine atom, and a versatile methylthio group makes it a powerful building block for the synthesis of complex molecules. While comprehensive data on its physical properties are sparse, its predicted characteristics and the known properties of its analogs provide a solid foundation for its effective and safe use in research and development, particularly in the pursuit of next-generation pharmaceuticals.

References

-

3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Link]

-

3-Fluoro-4-methoxy-2-(methylthio)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

4-Fluoro-3-methylaniline. LookChem. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Medium. [Link]

- Process for preparing 3,4-difluoroaniline.

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. [Link]

-

3-(Methylthio)aniline. Hangzhou LZ Chemical Co., Ltd. [Link]

-

3-Fluoro-4-morpholinoaniline. PubChem, National Center for Biotechnology Information. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC, PubMed Central. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

Sources

- 1. 3-Fluoro-4-(methylthio)aniline - Lead Sciences [lead-sciences.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 2-Fluoro-4-(methylthio)aniline (76180-33-1) for sale [vulcanchem.com]

- 4. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 7. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 76180-33-1|2-Fluoro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)aniline (CAS: 20901-69-3): Properties, Synthesis, and Applications

Executive Summary: 3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, an electron-withdrawing fluorine atom, and an electron-donating methylthio group—creates a nuanced reactivity profile that is highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of these substituents allows for precise molecular modifications, making it an important intermediate in the development of complex target molecules. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, a plausible synthetic workflow, and its applications, intended for researchers and professionals in chemical and pharmaceutical development.

Core Chemical Identity and Physicochemical Properties

3-Fluoro-4-(methylthio)aniline, registered under CAS number 20901-69-3, is an aromatic amine whose structure is foundational to its utility.[1] The interplay between its functional groups dictates its physical characteristics and storage requirements.

| Property | Value | Source |

| CAS Number | 20901-69-3 | [1][2] |

| Molecular Formula | C₇H₈FNS | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Typical Purity | ≥97% | [1][2] |

| Appearance | Inferred to be a colorless to yellow or amber liquid | [3][4] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [1][2] |

The specified storage conditions are critical for maintaining the compound's integrity.[1][2] Anilines are susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and the formation of impurities. Storing under an inert gas like argon or nitrogen mitigates this degradation pathway.

Caption: Molecular structure of 3-Fluoro-4-(methylthio)aniline.

Spectroscopic and Structural Characterization

Definitive identification and purity assessment of 3-Fluoro-4-(methylthio)aniline rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, its expected spectral characteristics can be accurately predicted based on the electronic effects of its substituents.

Predicted NMR and IR Data:

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -NH₂ | ~3.5-4.5 ppm (broad singlet) | Typical range for aniline protons; position and broadness are solvent-dependent. |

| Ar-H (ortho to -NH₂) | ~6.6-6.8 ppm (doublet) | Shielded by the strong electron-donating -NH₂ group. | |

| Ar-H (ortho to -F) | ~6.9-7.2 ppm (doublet of doublets) | Influenced by ortho-F (deshielding) and meta-NH₂ (shielding); shows coupling to both F and adjacent H. | |

| Ar-H (ortho to -SCH₃) | ~7.2-7.4 ppm (doublet) | Less shielded than protons ortho to -NH₂. | |

| -SCH₃ | ~2.4-2.5 ppm (singlet) | Characteristic shift for a methyl group attached to a sulfur atom.[5] | |

| ¹³C NMR | Ar-C (C-S) | ~125-135 ppm | |

| Ar-C (C-F) | ~155-165 ppm (large ¹JCF coupling) | Strong deshielding effect from the directly attached fluorine atom. | |

| Ar-C (C-N) | ~145-150 ppm | Deshielded by the attached nitrogen. | |

| Ar-C (other) | ~110-130 ppm | ||

| -SCH₃ | ~15-20 ppm | Typical aliphatic carbon shift for a thioether.[6] | |

| ¹⁹F NMR | Ar-F | ~ -110 to -130 ppm (vs. CFCl₃) | Typical range for a fluorine atom on a benzene ring. |

| FT-IR | N-H stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary amine. |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | ||

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | ||

| C=C stretch (aromatic) | 1500-1600 cm⁻¹ | ||

| C-F stretch | 1100-1300 cm⁻¹ | Strong absorption band characteristic of the C-F bond. |

Reactivity Profile and Synthetic Logic

The synthetic utility of 3-Fluoro-4-(methylthio)aniline is governed by the directing effects and relative reactivity of its three key functional groups.

-

Amino Group (-NH₂): As the most activating substituent, the primary amine is a powerful ortho, para-director for electrophilic aromatic substitution.[7] It is also the primary site of nucleophilic attack, readily undergoing acylation, alkylation, and diazotization reactions.

-

Methylthio Group (-SCH₃): The thioether group is also an activating, ortho, para-director due to the lone pairs on the sulfur atom participating in resonance. Its influence is generally weaker than the amino group.

-

Fluorine Atom (-F): Fluorine exerts a dual effect. It is strongly electron-withdrawing via induction (-I effect), which deactivates the ring to electrophilic attack and lowers the basicity of the aniline nitrogen.[7] However, it also acts as a weak ortho, para-director through resonance (+M effect).[7]

The net effect is a highly activated aromatic ring where the regioselectivity of further substitution is primarily controlled by the dominant amino group. The position ortho to the amine (C6) is the most likely site for electrophilic attack.

Caption: Directing effects of substituents on the aromatic ring.

Proposed Synthetic Workflow

A robust and scalable synthesis of 3-Fluoro-4-(methylthio)aniline can be designed from commercially available starting materials. A plausible and field-proven approach involves the nucleophilic aromatic substitution of a suitable nitroaromatic precursor, followed by the reduction of the nitro group.

Overall Reaction Scheme: 4-Chloro-3-fluoronitrobenzene → 3-Fluoro-4-(methylthio)nitrobenzene → 3-Fluoro-4-(methylthio)aniline

Caption: Proposed two-step synthetic workflow diagram.

Experimental Protocol: Step 1 - Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene

Causality: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The nitro group strongly activates the ring towards nucleophilic attack, and the chlorine atom at the para position is a good leaving group. Sodium thiomethoxide serves as a potent sulfur nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the cation and accelerates the reaction.

Methodology:

-

To a stirred solution of sodium thiomethoxide (1.1 equivalents) in DMF (5 volumes) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 4-chloro-3-fluoronitrobenzene (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (20 volumes).

-

A yellow precipitate of the product will form. Collect the solid by vacuum filtration.

-

Wash the crude solid with water to remove residual DMF and salts, then dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Experimental Protocol: Step 2 - Synthesis of 3-Fluoro-4-(methylthio)aniline

Causality: The reduction of the nitro group to a primary amine is a classic and reliable transformation. Tin(II) chloride in a protic solvent like ethanol is a cost-effective and high-yielding method for this reduction, proceeding via a series of single-electron transfers from the tin(II) species.[3] An acidic workup is initially required, followed by basification to liberate the free aniline.

Methodology:

-

Suspend 3-Fluoro-4-(methylthio)nitrobenzene (1.0 equivalent) in ethanol (10 volumes) in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours. The yellow suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.

-

Add water and basify the aqueous solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. Be cautious, as this may be exothermic. A precipitate of tin salts will form.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-(methylthio)aniline.

-

Purify the product by flash column chromatography on silica gel if necessary.

Applications in Research and Development

The unique substitution pattern of 3-Fluoro-4-(methylthio)aniline makes it a high-value intermediate in several areas of chemical research.

-

Medicinal Chemistry: This compound is a key building block for the synthesis of pharmacologically active agents. The aniline moiety is a common feature in many drugs, and its derivatization allows for the construction of amides, sulfonamides, and ureas.[8] The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by forming specific interactions, and modulate the pKa of the nearby amine.[7]

-

Agrochemicals: Similar to its use in pharmaceuticals, this intermediate is employed in the synthesis of novel pesticides and herbicides.[8] The toxophoric properties of the molecule can be fine-tuned through derivatization to achieve desired efficacy and selectivity.

-

Materials Science: Substituted anilines are precursors to conductive polymers and other functional materials. The specific electronic properties imparted by the fluoro and methylthio groups can be exploited to develop new materials with tailored optical or electronic characteristics.[7][8]

Safety, Handling, and Disposal

As a substituted aniline, 3-Fluoro-4-(methylthio)aniline must be handled with appropriate caution. While a specific safety data sheet is not widely available, the hazards can be inferred from structurally related compounds.

Expected Hazards:

| Hazard Class | Description | Reference Compounds |

| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | [4][9][10] |

| Skin Irritation | Causes skin irritation. | [4][11] |

| Eye Irritation | Causes serious eye irritation or damage. | [4][11] |

| Respiratory Irritation | May cause respiratory irritation. | [4][11] |

Safe Handling Procedures:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[11][12]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][10][12]

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

References

-

3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS. PubChem. [Link]

-

3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Synlett. [Link]

-

p-(Methylthio)aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. 3-Fluoro-4-(methylthio)aniline - Lead Sciences [lead-sciences.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 3-(METHYLTHIO)ANILINE(1783-81-9) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Fluoro-4-(methylthio)aniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-4-(methylthio)aniline, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple recitation of data, this guide delves into the structural insights that can be gleaned from these spectra, grounded in the principles of chemical structure and spectroscopy.

Introduction: The Significance of 3-Fluoro-4-(methylthio)aniline

3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3) is an aromatic amine with the molecular formula C₇H₈FNS.[1][2] Its structure, featuring a fluorine atom and a methylthio group on the aniline core, imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methylthio group offers a site for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-4-(methylthio)aniline, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the amine protons, and the methyl protons of the thioether group.

Table 1: ¹H NMR Spectral Data of 3-Fluoro-4-(methylthio)aniline in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.23 - 7.19 | m | - | Ar-H |

| 6.44 - 6.41 | m | - | Ar-H |

| 3.82 | s (br) | - | -NH₂ |

| 2.39 | s | - | -SCH₃ |

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its ability to dissolve a wide range of nonpolar and moderately polar analytes and its relatively simple solvent signal. The broadness of the amine (-NH₂) signal is a common phenomenon due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic environment. The fluorine atom significantly influences the chemical shifts of the carbon atoms to which it is attached and those in close proximity through space, a phenomenon observable through carbon-fluorine coupling constants (JC-F).

Table 2: ¹³C NMR Spectral Data of 3-Fluoro-4-(methylthio)aniline in CDCl₃

| Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) | Assignment |

| 162.9 | d, J = 242.3 | C-F |

| 147.9 | d, J = 10.5 | C-NH₂ |

| 134.2 | d, J = 3.2 | C-H |

| 111.7 | d, J = 18.7 | C-S |

| 111.1 | d, J = 2.6 | C-H |

| 102.5 | d, J = 26.1 | C-H |

| 18.5 | d, J = 2.3 | -SCH₃ |

Expertise & Experience: The large one-bond carbon-fluorine coupling constant (¹JC-F) of 242.3 Hz is characteristic of a fluorine atom directly attached to an aromatic ring. The smaller two-, three-, and four-bond coupling constants provide valuable information for assigning the remaining carbon signals.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-(methylthio)aniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved by gentle vortexing.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for 3-Fluoro-4-(methylthio)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (-SCH₃) |

| 1620 - 1580 | Strong | C=C aromatic ring stretching |

| 1520 - 1480 | Strong | C=C aromatic ring stretching |

| 1350 - 1250 | Strong | C-N stretching |

| 1250 - 1000 | Strong | C-F stretching |

| 700 - 650 | Medium | C-S stretching |

Trustworthiness: These predicted ranges are based on well-established correlation tables for IR spectroscopy and data from structurally similar compounds. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

Experimental Protocol for FT-IR Analysis

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of liquid or solid 3-Fluoro-4-(methylthio)aniline directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. For 3-Fluoro-4-(methylthio)aniline, electron ionization (EI) mass spectrometry is a common technique.

Expected Fragmentation Pattern

The molecular ion peak (M⁺) for 3-Fluoro-4-(methylthio)aniline is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.21 g/mol ).[1] The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Mass Fragments for 3-Fluoro-4-(methylthio)aniline

| m/z | Proposed Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 124 | [M - SH]⁺ |

| 111 | [M - SCH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

Authoritative Grounding: The fragmentation of aromatic amines often involves the loss of small radicals or neutral molecules. The loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for methylthio-substituted compounds.

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of 3-Fluoro-4-(methylthio)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), a substituted aniline of interest in medicinal and materials chemistry. We will deconstruct the spectrum by examining the underlying principles of chemical shift and spin-spin coupling, with a particular focus on the interplay between the electron-donating amino group, the fluorine substituent, and the methylthio group. This document serves as a practical reference for the interpretation of this and structurally related molecules, blending theoretical principles with field-proven experimental considerations.

Introduction: The Molecule and Its Spectroscopic Signature

3-Fluoro-4-(methylthio)aniline is a trifunctional aromatic compound. The analysis of its structure by ¹H NMR is not trivial due to the competing electronic effects of its substituents and the presence of heteronuclear (¹H-¹⁹F) coupling. The amino (-NH₂) group is a strong activating, ortho-, para-directing group, which donates electron density into the aromatic ring through resonance, generally shielding the protons at these positions[1][2]. The methylthio (-SCH₃) group's effect is more nuanced; it can be weakly electron-withdrawing via induction but can also act as a resonance electron-donating group[3]. The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect, yet it also possesses lone pairs that can participate in resonance donation. Understanding these electronic interactions is paramount to correctly assigning the proton signals.

The primary utility of ¹H NMR in this context is to confirm the substitution pattern of the aromatic ring and verify the integrity of the functional groups. The distinct chemical shifts of the aromatic protons, their splitting patterns (multiplicity), and their coupling constants provide a unique fingerprint of the molecule's constitution.

Caption: Key spin-spin coupling interactions in 3-Fluoro-4-(methylthio)aniline.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of NMR data hinges on a robust experimental methodology. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Fluoro-4-(methylthio)aniline.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer and Data Acquisition (Example on a 400 MHz Instrument):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker system).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

-

Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of ~16 ppm (from -2 to 14 ppm) is appropriate to capture all proton signals.

-

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak should be set to δ 7.26 ppm.

-

Integration: Integrate the area under each peak. Set the integration of a well-defined signal (e.g., the -SCH₃ singlet) to its known proton count (3H) to determine the relative number of protons for all other signals.

-

Conclusion

The ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline is a textbook example of how multiple substituents with competing electronic effects influence a molecule's spectroscopic properties. The spectrum is characterized by three main regions: a sharp singlet for the methylthio group around δ 2.39, a broad singlet for the amine protons near δ 3.82, and a complex set of multiplets for the three aromatic protons between δ 6.41 and 7.23. The upfield shift of two aromatic protons is a direct consequence of the strong shielding by the ortho/para-directing amino group, while the presence of fluorine introduces complex splitting patterns due to ¹H-¹⁹F coupling. This guide provides the theoretical foundation and practical methodology required to confidently acquire, interpret, and assign the ¹H NMR spectrum of this molecule, serving as a valuable resource for synthetic and analytical chemists.

References

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Available at: [Link]

-

ResearchGate. (2003). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. Available at: [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

RSC Publishing. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Fluoro-4-(methylthio)aniline

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-fluoro-4-(methylthio)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹³C NMR, offering both theoretical interpretation and practical, field-proven methodologies. We will explore the synergistic electronic effects of the amino, fluoro, and methylthio substituents on the benzene ring, which are critical for understanding the molecule's chemical behavior and for unambiguous spectral assignment.

Theoretical Framework: Unraveling Substituent Effects

The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. In 3-fluoro-4-(methylthio)aniline, the chemical shifts (δ) and carbon-fluorine coupling constants (ⁿJCF) are governed by the interplay of induction and resonance effects from three distinct functional groups.

-

Amino Group (-NH₂): As a powerful activating group, the -NH₂ substituent donates electron density to the aromatic ring primarily through resonance (a +R effect), particularly at the ortho and para positions. This increased electron density induces greater shielding, causing the corresponding carbon nuclei to resonate at lower chemical shifts (upfield).

-

Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deshields adjacent carbons, shifting their signals downfield. Simultaneously, fluorine exhibits a +R effect due to its lone pairs, donating electron density. A key feature of fluorine is its spin quantum number of ½, which leads to through-bond spin-spin coupling with neighboring carbon atoms, resulting in characteristic splitting of ¹³C signals. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

Methylthio Group (-SMe): The methylthio group is considered a moderately activating group. It exerts a weak electron-donating resonance effect (+R) and a weak electron-withdrawing inductive effect (-I). Its primary influence is the introduction of a distinct aliphatic carbon signal from the methyl group.

The combination of these effects in 3-fluoro-4-(methylthio)aniline results in a unique and predictable ¹³C NMR spectrum, where each carbon atom is chemically non-equivalent.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for reproducibility.

2.1. Sample Preparation

-

Analyte Quantity: Weigh approximately 50-100 mg of 3-fluoro-4-(methylthio)aniline. While modern spectrometers are highly sensitive, a higher concentration is beneficial for ¹³C NMR, which has a low natural abundance (1.1%), to achieve a good signal-to-noise ratio in a reasonable time frame.[1]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and well-characterized residual solvent peak (δ ≈ 77.16 ppm).[2] The deuterium signal is essential for the spectrometer's field-frequency lock.[2]

-

Dissolution & Filtration: Dissolve the sample completely in the deuterated solvent within a small vial. To ensure magnetic field homogeneity, it is critical to remove any suspended particulate matter.[2] Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[2]

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to guarantee it is centered within the instrument's detection coil.[3]

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.

-

Spectral Width: A range of 0 to 220 ppm is generally sufficient for most organic compounds.[4][5]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Analysis and Data Interpretation

The ¹³C NMR spectrum of 3-fluoro-4-(methylthio)aniline, recorded in CDCl₃ at 100 MHz, displays seven distinct signals, corresponding to the six aromatic carbons and the one aliphatic methyl carbon.[6] The assignments are based on the established chemical shifts and, crucially, the C-F coupling patterns.

Molecular Structure and Numbering

To facilitate discussion, the carbon atoms of 3-fluoro-4-(methylthio)aniline are numbered as follows:

Caption: IUPAC numbering for 3-fluoro-4-(methylthio)aniline.

Tabulated ¹³C NMR Data

The experimentally observed ¹³C NMR data for 3-fluoro-4-(methylthio)aniline are summarized below.[6]

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale for Assignment |

| C3 | 162.9 | d | 242.3 (¹JCF) | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. This is the most deshielded carbon. |

| C1 | 147.9 | d | 10.5 (²JCF) | This carbon is attached to the strongly electron-donating amino group. It is two bonds away from the fluorine, showing a characteristic two-bond coupling. |

| C4 | 134.2 | d | 3.2 (²JCF) | Attached to the methylthio group and two bonds away from fluorine. The smaller coupling constant compared to C1 is typical for ²JCF. |

| C2 | 111.7 | d | 18.7 (²JCF) | Located ortho to the amino group and two bonds from fluorine. The electron-donating effect of the -NH₂ group shifts it upfield. It exhibits a typical two-bond C-F coupling. |

| C5 | 111.1 | d | 2.6 (³JCF) | This carbon is three bonds away from the fluorine atom, resulting in a smaller three-bond coupling constant. |

| C6 | 102.5 | d | 26.1 (³JCF) | Positioned para to the fluorine and ortho to the amino group, this carbon is highly shielded and shifted significantly upfield. The large three-bond coupling is characteristic for a para relationship between C and F. |

| C7 (-SC H₃) | 18.5 | d | 2.3 (⁴JCF) | The aliphatic methyl carbon, appearing in the expected upfield region. The small doublet indicates a weak four-bond coupling to the fluorine atom. |

d = doublet

Interpretation of Key Spectral Features

-

C-F Couplings: The presence of fluorine splits every carbon signal into a doublet. The magnitude of the coupling constant is a powerful tool for assignment. The one-bond coupling (¹JCF) is exceptionally large (~242 Hz), a hallmark of a carbon directly attached to fluorine.[7] Two-bond couplings (²JCF) are typically in the range of 10-25 Hz, while three-bond couplings (³JCF) can vary but are often significant, especially for the para carbon (C6).[8][9] The small four-bond coupling to the methyl carbon is also observable.

-

Chemical Shifts:

-

C3: The most downfield aromatic signal at 162.9 ppm is unequivocally C3 due to the direct attachment to fluorine.

-

C6: The most upfield aromatic signal at 102.5 ppm is C6. This strong shielding is a consequence of being ortho to the powerful electron-donating amino group and para to the fluorine (which also has a +R effect).

-

C1 & C4: C1, attached to the nitrogen, is significantly downfield at 147.9 ppm. C4, bonded to sulfur, is more shielded at 134.2 ppm.

-

C2 & C5: These carbons appear close together (111.7 and 111.1 ppm) in the shielded region of the spectrum, consistent with their positions relative to the activating amino group. Their specific assignment can be confirmed by the magnitude of their C-F coupling constants.

-

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical process for assigning the ¹³C NMR spectrum of 3-fluoro-4-(methylthio)aniline, integrating both chemical shift theory and coupling constant analysis.

Caption: Logical workflow for the complete assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR analysis of 3-fluoro-4-(methylthio)aniline serves as an excellent case study in modern organic structure elucidation. The spectrum is a direct reflection of the molecule's electronic architecture, with chemical shifts and coupling constants providing orthogonal yet complementary information. By systematically applying principles of substituent effects and spin-spin coupling, a complete and unambiguous assignment of all carbon signals is achievable. This guide provides the necessary theoretical foundation and a robust experimental protocol for scientists engaged in the synthesis and characterization of complex aromatic compounds.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.

- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog.

- University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation.

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Scientific Diagram].

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. bhu.ac.in [bhu.ac.in]

- 5. compoundchem.com [compoundchem.com]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. westmont.edu [westmont.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Fluoro-4-(methylthio)aniline

Introduction

3-Fluoro-4-(methylthio)aniline is a substituted aromatic amine, a class of compounds that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of its functional groups—a primary amine, a fluorine atom, and a methylthio group on a benzene ring—imparts unique chemical properties that are leveraged in drug development and materials science.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a compound, allowing for the rapid and non-destructive confirmation of its identity and the presence of key functional groups. This guide provides a detailed theoretical analysis of the expected IR spectrum of 3-Fluoro-4-(methylthio)aniline, outlines a robust experimental protocol for data acquisition, and offers insights into the interpretation of its spectral features.

Molecular Structure and Vibrational Analysis

The structure of 3-Fluoro-4-(methylthio)aniline incorporates several distinct functional groups, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum. A thorough analysis of these groups allows for a predictive interpretation of the spectrum.

-

Primary Aromatic Amine (-NH₂): The amine group is a primary contributor to the spectrum, characterized by N-H stretching and bending vibrations.

-

Aromatic Ring (C₆H₃): The benzene ring gives rise to C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the latter significantly.

-

Fluoro Group (C-F): The carbon-fluorine bond is highly polar, resulting in a strong, characteristic stretching absorption.

-

Methylthio Group (-S-CH₃): This group contributes C-S stretching and aliphatic C-H stretching and bending modes from the methyl moiety.

The interplay of these groups, including electronic effects (e.g., resonance and induction), will subtly shift the absorption frequencies from their standard ranges, providing a detailed structural signature.

Caption: Molecular structure and key functional groups of 3-Fluoro-4-(methylthio)aniline.

Predicted Infrared Spectrum: A Band-by-Band Analysis

N-H Vibrations (Amine Group)

-

N-H Stretching (3500-3300 cm⁻¹): As a primary aromatic amine, 3-Fluoro-4-(methylthio)aniline is expected to show two distinct, sharp bands in this region.[1][2] These correspond to the asymmetric (~3500-3420 cm⁻¹) and symmetric (~3420-3340 cm⁻¹) stretching modes of the N-H bonds.[1] Their appearance at slightly higher frequencies compared to aliphatic amines is characteristic of aromatic amines.[3] The sharpness of these peaks distinguishes them from the typically broad O-H stretch of alcohols.[2]

-

N-H Bending (Scissoring) (1650-1580 cm⁻¹): A strong to medium intensity band is expected in this region due to the in-plane scissoring vibration of the -NH₂ group.[2][3] This band can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position are highly characteristic of a primary amine.

-

N-H Wagging (910-665 cm⁻¹): A broad, strong absorption resulting from the out-of-plane wagging of the N-H bonds is also anticipated.[2]

C-H Vibrations (Aromatic and Aliphatic)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹.[4][5] The presence of absorption in this region is a clear indicator of hydrogens attached to sp²-hybridized carbons, confirming the aromatic system.[4]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group (-SCH₃) will produce characteristic C-H stretching bands just below 3000 cm⁻¹.[5][6] These correspond to both symmetric and asymmetric stretching modes and are typically of medium intensity.

-

Aromatic C-H Bending (Out-of-Plane) (Below 900 cm⁻¹): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations in the fingerprint region. These strong, sharp bands are highly diagnostic of the substitution pattern.

Aromatic Ring and Other Key Single Bonds

-

Aromatic C=C Stretching (1620-1450 cm⁻¹): The spectrum will feature a series of sharp bands of variable intensity in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[4] Typically, two or three bands are observed, with prominent ones often appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

C-N Stretching (1335-1250 cm⁻¹): A strong band corresponding to the stretching of the aromatic carbon to nitrogen bond is expected in this range.[2] Its high intensity and position are characteristic of aromatic amines.[2][7]

-

C-F Stretching (1400-1000 cm⁻¹): The C-F bond gives rise to a very strong and intense absorption band.[8] Due to its high intensity, it is often one of the most prominent peaks in the fingerprint region of a fluorinated compound.

-

C-S Stretching (800-600 cm⁻¹): The carbon-sulfur single bond stretch is typically weak and can be difficult to assign definitively as it falls in the complex fingerprint region where many other vibrations occur.[9][10]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a standard and reliable technique for obtaining high-resolution FT-IR spectra.

Objective: To obtain a transmission FT-IR spectrum of 3-Fluoro-4-(methylthio)aniline from 4000 to 400 cm⁻¹.

Materials:

-

3-Fluoro-4-(methylthio)aniline (solid sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR Spectrometer

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the agate mortar and pestle are impeccably clean and dry.

-

Weigh approximately 1-2 mg of 3-Fluoro-4-(methylthio)aniline and ~200 mg of dry FT-IR grade KBr.

-

Combine the sample and KBr in the mortar. Gently mix, then grind thoroughly for 3-5 minutes until the mixture is a fine, homogenous powder with no visible crystals. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powder into the collar of a clean, dry pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually up to 8-10 metric tons and hold for 2 minutes to allow the KBr to fuse into a transparent or translucent pellet.

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and free of cracks.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Close the sample compartment and allow the system to purge with dry air or nitrogen.

-

Collect a background spectrum. This measures the absorbance of the atmosphere and the KBr pellet, which will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Use the spectrometer software to identify and label the wavenumbers of significant absorption peaks.

-

Summary of Predicted IR Data

The following table summarizes the expected characteristic absorption bands for 3-Fluoro-4-(methylthio)aniline.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| ~3460 and ~3380 | -NH₂ (Primary Amine) Asymmetric & Symmetric Stretch | Medium, Sharp |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |

| 1650 - 1580 | -NH₂ (Primary Amine) Bending (Scissoring) | Medium to Strong |

| 1620 - 1450 | Aromatic C=C Stretch | Medium, Sharp (multiple bands) |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| 1400 - 1000 | C-F Stretch | Very Strong |

| 910 - 665 | -NH₂ (Primary Amine) Wagging | Strong, Broad |

| Below 900 | Aromatic C-H Out-of-Plane Bending | Strong |

| 800 - 600 | C-S Stretch | Weak to Medium |

Conclusion

The infrared spectrum of 3-Fluoro-4-(methylthio)aniline is predicted to be rich in information, providing unambiguous confirmation of its key functional groups. The dual sharp peaks in the 3500-3300 cm⁻¹ region are definitive for the primary amine, while the very strong absorption in the 1400-1000 cm⁻¹ range will serve as a clear marker for the C-F bond. Aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600-1450 cm⁻¹ will confirm the benzene core. By following the detailed experimental protocol, a researcher can obtain a high-quality spectrum that, when compared against this predictive guide, will provide confident structural verification of 3-Fluoro-4-(methylthio)aniline, facilitating its use in research and development.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

-

Optica Publishing Group. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

-

SciSpace. (1962). N-H Stretching Frequencies of Amines and Amides. [Link]

-

Royal Society of Chemistry. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of the interactions of aniline and porous glass surfaces. [Link]

-

Millersville University. (n.d.). IR handout.pdf. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-(5-methylthiophen-2-yl)aniline. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. wikieducator.org [wikieducator.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. The C-S Stretching Frequency in Thiol Acids and Esters [opg.optica.org]

- 10. ias.ac.in [ias.ac.in]

3-Fluoro-4-(methylthio)aniline mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-(methylthio)aniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Fluoro-4-(methylthio)aniline, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the principles governing its fragmentation under common ionization techniques, with a primary focus on Electron Ionization (EI). We will explore the causality behind the observed fragmentation patterns, detailing the influence of the fluoro, amino, and methylthio functional groups. This guide includes a validated experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and presents the predicted fragmentation pathways through detailed diagrams and data tables. The methodologies and interpretations are grounded in established mass spectrometry principles to ensure scientific integrity and practical applicability.

Introduction: The Analytical Significance of 3-Fluoro-4-(methylthio)aniline

3-Fluoro-4-(methylthio)aniline is a substituted aromatic amine whose structural complexity presents a unique analytical challenge. As a potential intermediate or building block in the synthesis of advanced materials and pharmaceutical agents, its unambiguous identification is critical. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

Understanding the fragmentation pattern of a molecule is akin to deciphering its chemical fingerprint. Under the energetic conditions of Electron Ionization (EI), 3-Fluoro-4-(methylthio)aniline undergoes a series of predictable bond cleavages and rearrangements, yielding a unique mass spectrum. The resulting fragment ions provide a roadmap to its molecular structure. This guide will elucidate these pathways, providing the foundational knowledge required for confident structural confirmation and purity assessment.

The Molecular Ion: The First Clue to Identity

The first significant peak observed in the mass spectrum is the molecular ion (M•+), which represents the intact molecule having lost a single electron. For 3-Fluoro-4-(methylthio)aniline (C₇H₈FNS), the nominal molecular weight is 157 Da.

Ionization is most likely to occur at the sites with non-bonding electrons, specifically the sulfur and nitrogen atoms. The sulfur atom in thioanisole derivatives is generally the preferred site of initial ionization due to its lower ionization potential compared to the nitrogen of the aniline moiety.[1]

The molecular ion region will not be a single peak but a cluster of isotopic peaks. The relative abundances of these peaks (M+1, M+2) are determined by the natural abundance of stable isotopes (¹³C, ¹⁵N, ³³S, and ³⁴S) and provide a crucial validation of the elemental formula.

Elucidating the Fragmentation Puzzle: Electron Ionization (EI) Pathways

Electron Ionization is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[1] The fragmentation of 3-Fluoro-4-(methylthio)aniline is directed by the functional groups and follows well-established chemical principles, primarily charge-site and radical-site initiated cleavages.[2][3]

The primary fragmentation events are dominated by cleavages adjacent to the sulfur atom and modifications involving the aniline core.

Primary Fragmentation: The Major Pathways

Path A: Alpha (α)-Cleavage - Loss of a Methyl Radical

The most characteristic and often most abundant fragment in the mass spectra of methylthio compounds is formed via α-cleavage.[4] The charge and radical are localized on the sulfur atom, promoting the homolytic cleavage of the S–CH₃ bond.

-

Reaction: C₇H₈FNS•+ → [C₆H₅FNS]⁺ + •CH₃

-

Observation: This results in the loss of a methyl radical (15 Da), leading to a prominent ion at m/z 142 . The stability of this resulting cation makes this a highly favorable pathway.

Path B: Loss of Thioformaldehyde

Rearrangement reactions can lead to the elimination of neutral molecules. A plausible pathway involves the loss of thioformaldehyde (CH₂S).

-

Reaction: C₇H₈FNS•+ → [C₆H₆FN]•+ + CH₂S

-

Observation: This pathway would produce a radical cation at m/z 111 , corresponding to the molecular ion of p-fluoroaniline. This is a known fragmentation route for certain thioanisoles.

Path C: Cleavage of the C-S Bond

Direct cleavage of the aromatic Carbon-Sulfur bond is another possibility, leading to the loss of the entire methylthio group.

-

Reaction: C₇H₈FNS•+ → [C₆H₅FN]⁺ + •SCH₃

-

Observation: This cleavage results in the loss of a methylthio radical (47 Da), yielding an ion at m/z 110 .

Secondary Fragmentation: Building the Full Picture

The primary fragment ions, particularly the abundant m/z 142 ion, can undergo further fragmentation to produce smaller, stable ions.

From the [M-CH₃]⁺ Ion (m/z 142):

-

Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the aniline core involves the expulsion of HCN (27 Da) from the aromatic ring.[4][5]

-

Reaction: [C₆H₅FNS]⁺ → [C₅H₄FS]⁺ + HCN

-

Observation: This produces a secondary fragment ion at m/z 115 .

-

-

Loss of Carbon Monosulfide (CS): The thiophenyl fragment can also lose a neutral CS molecule (44 Da).

-

Reaction: [C₆H₅FNS]⁺ → [C₅H₅FN]⁺ + CS

-

Observation: This leads to an ion at m/z 98 .

-

The interplay of these fragmentation pathways creates the unique mass spectrum of 3-Fluoro-4-(methylthio)aniline. The relative abundances of these fragment ions are dependent on the stability of both the ion and the neutral species lost.

Summary of Key Fragment Ions

The following table summarizes the major expected ions in the EI mass spectrum.

| m/z | Proposed Identity | Neutral Loss | Pathway Description |

| 157 | [C₇H₈FNS]•+ | - | Molecular Ion (M•+) |

| 142 | [M - CH₃]⁺ | •CH₃ | α-Cleavage of the S-CH₃ bond |

| 115 | [M - CH₃ - HCN]⁺ | HCN | Loss of HCN from the m/z 142 ion |

| 111 | [M - CH₂S]•+ | CH₂S | Loss of thioformaldehyde |

| 110 | [M - SCH₃]⁺ | •SCH₃ | Cleavage of the C-S bond |

Visualizing the Fragmentation Cascade

The logical flow of the primary EI-MS fragmentation pathways can be visualized using the following diagram.

Caption: Predicted EI fragmentation pathways for 3-Fluoro-4-(methylthio)aniline.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated analytical method is paramount. The following protocol describes a standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow with an EI source.

Sample Preparation

-

Prepare a stock solution of 3-Fluoro-4-(methylthio)aniline at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

GC-MS System and Parameters

-

System: A standard capillary Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

-

Injector:

-

Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.[6]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.[1]

-

Electron Energy: 70 eV (standard for library matching).[1][7]

-

Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

-

System Validation and Quality Control

-

Tuning: Prior to analysis, the mass spectrometer must be tuned. Perfluorotributylamine (PFTBA) is commonly used as a calibration compound to ensure mass accuracy and resolution.

-

Blank Analysis: Run a solvent blank before the sample to ensure there is no system contamination or carryover.

-

Data Review: Acquired spectra should be compared against a spectral library (e.g., NIST) if available. However, the primary confirmation should be based on the interpretation of the molecular ion and the characteristic fragmentation pattern described in this guide.

Experimental Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of a small molecule.

Considerations for Soft Ionization (ESI-MS/MS)

While EI is ideal for creating a fragmentation fingerprint for GC-amenable compounds, Electrospray Ionization (ESI) is a "soft" ionization technique typically used with Liquid Chromatography (LC).

-

Primary Ion: In positive-ion ESI, 3-Fluoro-4-(methylthio)aniline would be expected to form a protonated molecule, [M+H]⁺ , at m/z 158 .

-

Fragmentation: Little to no fragmentation occurs in the ESI source. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. The [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID).

-

Expected ESI-MS/MS Fragments: Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the odd-electron M•+ from EI. Common losses would be of stable neutral molecules:

-

Loss of NH₃ (17 Da): A potential fragmentation leading to an ion at m/z 141.

-

Loss of CH₃SH (48 Da): Loss of methyl mercaptan could produce an ion at m/z 110.

-

The choice between EI and ESI is dictated by the sample's properties (volatility, thermal stability) and the desired analytical outcome. For definitive structural identification of 3-Fluoro-4-(methylthio)aniline, GC-EI-MS is the preferred method.

Conclusion

The mass spectrometric fragmentation of 3-Fluoro-4-(methylthio)aniline is a predictable process governed by the compound's functional groups. Under Electron Ionization, the molecule produces a characteristic pattern dominated by the molecular ion at m/z 157 and a key fragment at m/z 142, resulting from the loss of a methyl radical. Further fragmentation of this ion, primarily through the loss of HCN, provides additional structural confirmation. This in-depth guide provides the theoretical framework and a practical, validated protocol for researchers to confidently identify and characterize this compound. By synthesizing established fragmentation principles with a robust experimental design, this document serves as an authoritative resource for professionals in the chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Mass Spectrum Fragmentation of Thioanisole-d3.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from PubChem. [Link]

-

ResearchGate. (2020, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from ResearchGate. [Link]

- Rinehart, K. L. (n.d.). Mass Spectrometry: Fragmentation.

-

Royal Society of Chemistry. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

- Sociedad Quimica de Mexico. (n.d.).

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

-

YouTube. (2022, November 22). Common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. pubs.acs.org [pubs.acs.org]